molecular formula C14H18N2O2S B2952578 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 868230-83-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2952578
CAS No.: 868230-83-5
M. Wt: 278.37
InChI Key: XUYUFWYNZLXHPL-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a synthetic benzothiazole derivative of interest in chemical and pharmaceutical research. The compound features a benzothiazole core, a scaffold known for its diverse biological activities, substituted with methoxy and methyl groups, and a pivalamide (2,2-dimethylpropanamide) moiety on the heterocyclic nitrogen . This specific molecular architecture suggests potential for application in medicinal chemistry as a key intermediate or building block for the development of new therapeutic agents. Researchers can leverage this compound in the design and synthesis of novel molecules targeting various biological pathways. Furthermore, benzothiazole derivatives are frequently explored in the development of assays and as reference ligands in screening programs, such as those targeting nuclear receptors . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-8-6-7-9(18-5)10-11(8)19-13(15-10)16-12(17)14(2,3)4/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYUFWYNZLXHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxy-7-methyl-1,3-benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Core

The target compound’s benzothiazole substitutions (4-methoxy, 7-methyl) differ from analogs such as N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (), which features 4-chloro and 3-ethyl groups. Key differences include:

  • Electron-Donating vs.
  • Steric Effects : The 7-methyl group in the target compound introduces moderate steric hindrance compared to the 3-ethyl group in ’s analog, which may affect binding to biological targets or catalytic sites .

Amide Group Variations

The 2,2-dimethylpropanamide group is conserved in both the target compound and ’s analog, suggesting shared resistance to enzymatic hydrolysis. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a hydroxyl-containing amide side chain, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization . This highlights how amide modifications dictate functional roles:

  • Hydrogen Bonding: The hydroxyl group in ’s compound increases hydrogen bond donor capacity (TPSA: ~58 Ų) compared to the target compound’s non-donor amide group (TPSA: ~58 Ų) .

Physicochemical and Computed Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~295 (estimated) ~3.5 3 58
N-(4-chloro-3-ethyl...) 296.8 4.3 2 58
N-(2-hydroxy-1,1-dimethylethyl)-... Not reported N/A 3 ~58
Hydroxamic Acids (e.g., Compounds 6–10) 200–300 2–4 3–4 60–80
  • Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than ’s analog (4.3), reflecting reduced hydrophobicity due to methoxy vs. chloro substituents. Hydroxamic acids () exhibit variable logP values influenced by cyclic substituents .
  • Bioavailability : The target compound’s moderate logP and TPSA align with Lipinski’s criteria for oral bioavailability, whereas hydroxamic acids (higher TPSA) may face permeability challenges .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on various research findings.

1. Chemical Structure and Synthesis

The compound can be represented structurally as follows:

N 4 methoxy 7 methyl 1 3 benzothiazol 2 yl 2 2 dimethylpropanamide\text{N 4 methoxy 7 methyl 1 3 benzothiazol 2 yl 2 2 dimethylpropanamide}

Synthesis Methods

The synthesis typically involves:

  • Formation of Benzothiazole Rings : Cyclization of o-aminothiophenol with carbon disulfide.
  • Introduction of Functional Groups : Electrophilic substitution reactions to introduce methoxy and methyl groups.
  • Final Product Formation : Reaction with appropriate amines to yield the target amide.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines (A431 and A549). The results showed that specific derivatives could inhibit cell proliferation and induce apoptosis.

Key Findings:

  • Compounds demonstrated a dose-dependent inhibition of cancer cell proliferation.
  • The mechanism involved the modulation of signaling pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, some studies have reported anti-inflammatory effects. The compound's ability to reduce inflammatory cytokines like IL-6 and TNF-α was evaluated using macrophage cell lines. This dual action positions it as a promising candidate for therapeutic applications targeting both inflammation and cancer.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and downstream effects.

4. Research Findings Summary

Study FocusKey ResultsMethodology
Anticancer ActivitySignificant inhibition of A431 and A549 cell linesMTT assay, flow cytometry
Anti-inflammatory ActivityReduced IL-6 and TNF-α levelsELISA
Mechanism ExplorationInhibition of AKT and ERK pathwaysWestern blot analysis

Case Study 1: Antitumor Activity

A recent study synthesized several benzothiazole derivatives, including this compound. The lead compound showed a notable reduction in the proliferation of A431 cells at concentrations as low as 1 µM. Flow cytometry revealed increased apoptosis rates compared to control groups.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on RAW264.7 macrophages. Treatment with the compound resulted in decreased secretion of pro-inflammatory cytokines IL-6 and TNF-α, suggesting its potential use in inflammatory diseases alongside its anticancer properties.

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